MK2 抑制剂 III

描述

科学研究应用

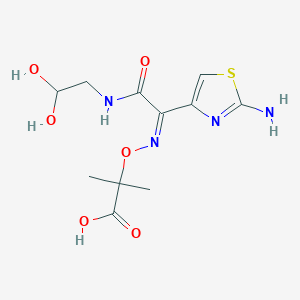

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study phosphorylation and dephosphorylation processes.

Biology: Employed in cell biology to investigate the role of MK-2 in cellular signaling pathways.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

作用机制

Target of Action

MK2 Inhibitor III, also known as MK2-IN-3 hydrate or MK-2 Inhibitor III, primarily targets the Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK2) pathway . MK2 is a direct downstream target of p38 and has been identified as a promising target for inflammatory diseases . Activation of MK2 increases the stability and translation of mRNA of proinflammatory factors such as TNF, IL-1β, and IL-6 .

Mode of Action

MK2 Inhibitor III acts as an ATP-competitive inhibitor of MK2 . It interacts with its targets by inhibiting tumor necrosis factor (TNF), interleukin (IL)-6, and IL-17 protein production in samples of monocytes and macrophages from patients and healthy volunteers via an mRNA-destabilization mechanism .

Biochemical Pathways

MK2 Inhibitor III affects these pathways by reducing the phosphorylation of tristetraprolin (TTP) and accelerating the decay of inflammatory cytokine mRNA in lipopolysaccharide-stimulated macrophages .

Pharmacokinetics

The pharmacokinetic characteristics of MK2 Inhibitor III show linear, dose-proportional increases in drug uptake from 10 mg to 150 mg using a once-daily dosing schedule over 14 days . The drug shows a proportional and linear increase in drug levels across the 14-day study .

Result of Action

The administration of MK2 Inhibitor III results in sustained reductions of TNF-α and other cytokines and chemokines throughout the 14 days . This leads to a decrease in the production of pro-inflammatory cytokines, making it a promising therapeutic approach for the management of inflammatory diseases .

生化分析

Biochemical Properties

MK2 Inhibitor III plays a significant role in biochemical reactions. It interacts with enzymes such as MK-2, MK-3, MK-5, ERK2, and MNK1 . The nature of these interactions is competitive, specifically ATP-competitive .

Cellular Effects

MK2 Inhibitor III has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses LPS-induced TNF-α production in U937 cells .

Molecular Mechanism

The molecular mechanism of action of MK2 Inhibitor III involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of MK2 Inhibitor III may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of MK2 Inhibitor III vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

MK2 Inhibitor III is involved in metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

MK2 Inhibitor III is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of MK2 Inhibitor III and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate involves multiple steps, including the formation of the pyrrolopyridinyl core and subsequent functionalization. The key steps typically include:

Formation of the Pyrrolopyridinyl Core: This involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for 2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate are designed to optimize yield and purity. These methods often involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple stages.

Purification: Employing techniques such as crystallization and chromatography to achieve high purity levels.

化学反应分析

Types of Reactions

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the quinolinyl and pyridinyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting Agents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate with modified functional groups, which can be further utilized in different applications.

相似化合物的比较

Similar Compounds

MK2a Inhibitor: Another pyrrolopyridinyl compound with similar inhibitory activity against MK-2.

IKK Inhibitor VII: Targets a different kinase but has overlapping applications in inflammation research.

Uniqueness

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate is unique due to its high selectivity and potency for MK-2 compared to other kinases. It exhibits much less or no activity against other commonly studied kinases, making it a valuable tool for specific inhibition of MK-2 in various research applications .

属性

IUPAC Name |

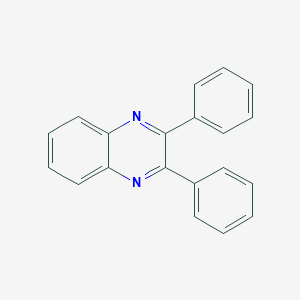

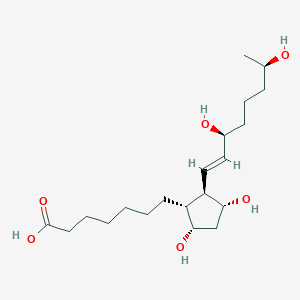

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O.H2O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15;/h1-5,7,9-12,25H,6,8H2,(H,23,26);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKCVKMHGQQSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MK2 Inhibitor III exert its effects within cells?

A1: MK2 Inhibitor III functions by selectively inhibiting MAPK-activated protein kinase 2 (MK2). [, ] MK2 itself is a downstream target of p38 MAPK, a key signaling pathway activated by various stressors like UV radiation and hypoxia. [] By inhibiting MK2, the compound disrupts this stress-activated signaling cascade. While the exact downstream consequences are still under investigation, research indicates that MK2 inhibition can impact apoptosis (programmed cell death), particularly in specific cell types like neuronal cells. []

Q2: The research mentions that MK2 Inhibitor III impacts IPAS activity. Could you elaborate on this interaction?

A2: Inhibitory PAS domain protein (IPAS) plays a dual role in cells. It participates in regulating the body's response to low oxygen (hypoxia) and can also promote apoptosis by interfering with the pro-survival functions of proteins like Bcl-xL. [] Interestingly, research shows that MK2 can directly phosphorylate IPAS at a specific amino acid site (Ser184). [] This phosphorylation event enhances IPAS's ability to induce apoptosis. Treatment with MK2 Inhibitor III has been demonstrated to reduce IPAS-dependent cell death induced by cobalt chloride (CoCl2) in PC12 cells. [] This suggests that the compound, by inhibiting MK2, prevents the phosphorylation of IPAS, thereby reducing its pro-apoptotic activity.

Q3: Are there any known challenges or limitations associated with MK2 Inhibitor III?

A4: One study observed that the cytotoxic effects of a different MK2 inhibitor, CMPD1, in glioblastoma cells weren't dependent on MK2 inhibition itself. [] This raises questions about potential off-target effects of MK2 inhibitors, including MK2 Inhibitor III. Determining the specificity and selectivity of MK2 Inhibitor III is crucial for understanding its true therapeutic potential and minimizing unintended consequences.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)